molecular formula C13H28O2 B14232922 4,4-Diethoxy-2,6-dimethylheptane CAS No. 585538-77-8

4,4-Diethoxy-2,6-dimethylheptane

Cat. No.: B14232922
CAS No.: 585538-77-8
M. Wt: 216.36 g/mol
InChI Key: NIZSFUDPJLNWCO-UHFFFAOYSA-N
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Description

4,4-Diethoxy-2,6-dimethylheptane is an organic compound that belongs to the class of branched alkanes It is characterized by the presence of two ethoxy groups and two methyl groups attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-2,6-dimethylheptane typically involves the alkylation of a suitable precursor with ethyl groups. One common method is the reaction of 2,6-dimethylheptane with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, which facilitates the formation of the ethoxy groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxy-2,6-dimethylheptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

4,4-Diethoxy-2,6-dimethylheptane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-2,6-dimethylheptane involves its interaction with molecular targets through its ethoxy and methyl groups. These interactions can lead to various chemical transformations, depending on the nature of the target molecules and the reaction conditions. The pathways involved typically include nucleophilic attack, electrophilic addition, and radical formation.

Comparison with Similar Compounds

    4,4-Dimethylheptane: Lacks the ethoxy groups, making it less reactive in certain chemical reactions.

    2,6-Dimethylheptane: Similar backbone but without the ethoxy groups, leading to different chemical properties.

    4,4-Dimethoxy-2-butanone: Contains methoxy groups instead of ethoxy groups, resulting in different reactivity.

Uniqueness: 4,4-Diethoxy-2,6-dimethylheptane is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

585538-77-8

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

4,4-diethoxy-2,6-dimethylheptane

InChI

InChI=1S/C13H28O2/c1-7-14-13(15-8-2,9-11(3)4)10-12(5)6/h11-12H,7-10H2,1-6H3

InChI Key

NIZSFUDPJLNWCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C)C)(CC(C)C)OCC

Origin of Product

United States

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